3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents at the 3rd and 7th positions, respectively, on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C8H4BrClN2O2 and a molecular weight of 263.49 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominating and chlorinating agent to introduce the bromine and chlorine substituents. The resulting intermediate is then subjected to cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .
Scientific Research Applications
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a pH probe in chemical studies.
Uniqueness
3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine substituents enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H4BrClN2O2 |
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Molecular Weight |
275.48 g/mol |
IUPAC Name |
3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-4(10)1-2-12(5)7/h1-3H,(H,13,14) |
InChI Key |
YNNLEDFLNIGADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)C(=O)O)C=C1Cl |
Origin of Product |
United States |
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